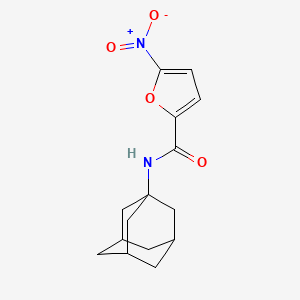![molecular formula C20H17N3O3 B4403648 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide](/img/structure/B4403648.png)
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide
Descripción general
Descripción
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide, also known as NPEB, is a chemical compound that belongs to the class of benzamide derivatives. It is widely used in scientific research for its pharmacological properties, including its ability to modulate the function of G protein-coupled receptors.
Mecanismo De Acción
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide exerts its pharmacological effects by binding to the allosteric modulatory site of mGluR5. This binding enhances the activity of the receptor, leading to increased signaling through downstream pathways. The exact mechanism of action of this compound is not fully understood, but it is believed to involve changes in receptor conformation and/or interactions with other proteins.
Biochemical and Physiological Effects
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic plasticity and learning and memory in animal models. It also has analgesic effects and has been shown to reduce pain perception in animal models of neuropathic pain. In addition, this compound has been shown to have neuroprotective effects and may have therapeutic potential for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide in lab experiments is its selectivity for mGluR5. This allows researchers to study the specific effects of modulating this receptor without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other mGluR5 modulators. This can make it difficult to achieve the desired level of receptor modulation without using high concentrations of the compound.
Direcciones Futuras
There are several future directions for research on 4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide. One area of interest is the development of more potent and selective modulators of mGluR5. This could lead to the development of new therapeutic agents for the treatment of neurological disorders. Another area of interest is the study of the role of mGluR5 in addiction and substance abuse. This compound has been shown to reduce cocaine-seeking behavior in animal models, suggesting that it may have potential as a treatment for addiction. Finally, the use of this compound in combination with other pharmacological agents may lead to the development of new treatment strategies for a wide range of neurological disorders.
Aplicaciones Científicas De Investigación
4-nitro-N-{3-[2-(2-pyridinyl)ethyl]phenyl}benzamide is widely used in scientific research for its ability to modulate the function of G protein-coupled receptors, particularly the metabotropic glutamate receptors (mGluRs). These receptors play a crucial role in a wide range of physiological processes, including learning and memory, synaptic plasticity, and pain perception. This compound has been shown to selectively bind to mGluR5 and modulate its function, making it a valuable tool for studying the role of these receptors in various biological processes.
Propiedades
IUPAC Name |
4-nitro-N-[3-(2-pyridin-2-ylethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-20(16-8-11-19(12-9-16)23(25)26)22-18-6-3-4-15(14-18)7-10-17-5-1-2-13-21-17/h1-6,8-9,11-14H,7,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWDWZENZQGTPIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCC2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-methyl-N-{4-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}butanamide](/img/structure/B4403575.png)
![N-(2-ethoxyphenyl)-2-[4-(2-hydroxyethyl)phenoxy]acetamide](/img/structure/B4403583.png)
![2-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4403589.png)


![N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}ethanesulfonamide](/img/structure/B4403619.png)
![2-[(4-fluorophenyl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B4403623.png)
![N-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]phenyl}propanamide](/img/structure/B4403628.png)
![3-ethoxy-4-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4403630.png)

![1-{2-[2-(allyloxy)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B4403641.png)

![N-[3-(anilinosulfonyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B4403665.png)
![2-[3-(1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4403667.png)